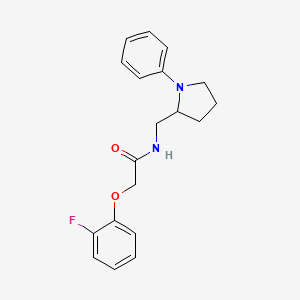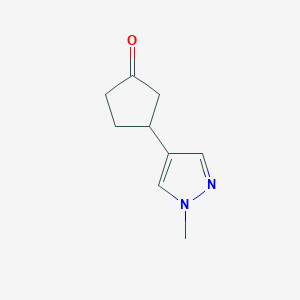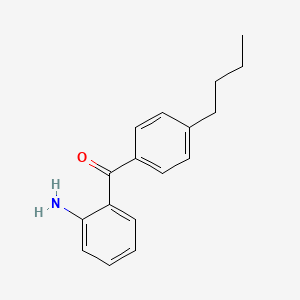![molecular formula C8H10ClN3OS B2382585 3-(2-アミノエチル)チエノ[2,3-d]ピリミジン-4-オン;塩酸塩 CAS No. 2247105-54-8](/img/structure/B2382585.png)
3-(2-アミノエチル)チエノ[2,3-d]ピリミジン-4-オン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride” is a chemical compound with the CAS Number: 2247102-69-6 and a molecular weight of 268.17 .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The IUPAC name of the compound is 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride . The InChI code for the compound is 1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12;;/h1,4-5H,2-3,9H2;2*1H .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .作用機序
Target of Action
Thieno[2,3-d]pyrimidines have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.
Mode of Action
It’s known that thieno[2,3-d]pyrimidines can inhibit egfr tyrosine kinase , which could potentially block the signal transduction pathways leading to DNA synthesis and cell proliferation.
Biochemical Pathways
Given its potential inhibitory activity against egfr, it may affect pathways downstream of egfr, such as the pi3k/akt and mapk pathways, which are involved in cell survival, growth, and proliferation .
Pharmacokinetics
The compound’s molecular weight (23171) and its hydrochloride salt form suggest it may have good water solubility , which could potentially impact its absorption and distribution.
Result of Action
Preliminary screening of the biological activity of similar compounds has shown high toxicity toward human leukemia HL-60, cervix carcinoma KB3-1, and colon carcinoma HCT116 cells . This suggests that 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one hydrochloride may have potential anticancer effects.
実験室実験の利点と制限
The advantages of using TETP in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective effects. However, the limitations of using TETP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on TETP. One area of focus is the development of TETP-based therapies for cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of TETP and to identify potential targets for therapeutic intervention. Finally, the development of new synthetic methods for TETP and its derivatives may lead to the discovery of new and more effective therapeutic agents.
合成法
The synthesis of TETP is a multi-step process that involves the reaction of 2-aminothiophene with α-bromoketone, followed by cyclization with guanidine to form the thieno[2,3-d]pyrimidine ring. The final step involves the reaction of the thieno[2,3-d]pyrimidine with hydrochloric acid to form the hydrochloride salt of TETP.
科学的研究の応用
抗がん活性
EN300-6491865を含むチエノ[2,3-d]ピリミジン-4(3H)-オン類は、抗がん活性を評価されています . これらの化合物のいくつかは、さまざまな癌細胞株に対して顕著な抗がん活性を示しています。 これらの化合物の中で最も活性の高い化合物は、ほとんどすべての癌細胞株に細胞毒性を示すことがわかりました .
抗マイコバクテリア活性
チエノ[2,3-d]ピリミジン-4(3H)-オンのいくつかは、マイコバクテリアに対して設計、合成、スクリーニングされています . これらの化合物のいくつかは、結核菌H37Raに対して有意な抗マイコバクテリア活性を示すことが観察されています .
抗真菌および抗菌活性
チエノ[2,3-d]ピリミジン-4(3H)-オンは、抗菌および抗真菌活性についても合成および評価されています .
新規誘導体の合成
チエノ[2,3-d]ピリミジン-4(3H)-オンは、新規誘導体の調製のための汎用的な合成子として使用されてきました . これらの新規誘導体は、さまざまな方法を用いて合成され、その生物活性について評価されています .
有機分子の骨格編集
EN300-6491865は、有機分子の「骨格編集」に使用されています . このプロセスは、有機分子から窒素原子を削除することを含み、潜在的に有用な特性を持つ新しい構造の作成につながる可能性があります .
新規抗結核剤の開発
チエノ[2,3-d]ピリミジン-4(3H)-オンは、新規抗結核剤の開発に使用されてきました . これらの薬剤は、深刻な感染症である結核に対抗するために設計および合成されています .
生化学分析
Biochemical Properties
It is known that thienopyrimidines, a class of compounds to which this molecule belongs, have exhibited antimicrobial activity
Cellular Effects
Some thienopyrimidinones have shown potential as antitubercular agents, exhibiting good antimycobacterial activity . Additionally, certain thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated cytotoxic activity on various cancer cell lines
Molecular Mechanism
It is known that thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, can generate singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;/h1,4-5H,2-3,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQRGTIYWZUPRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


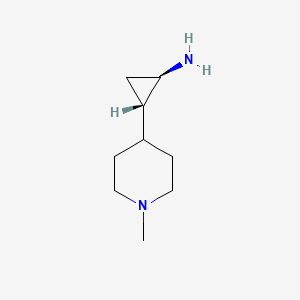
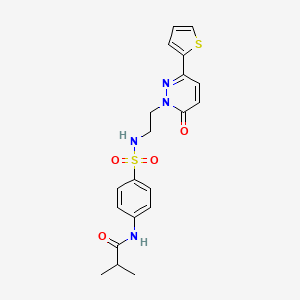
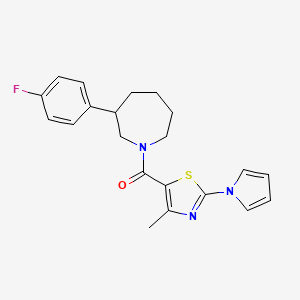
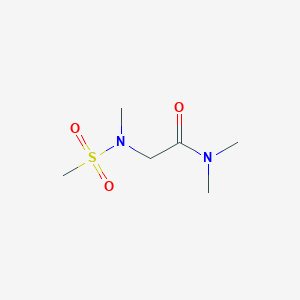
![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)

![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)

![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)
